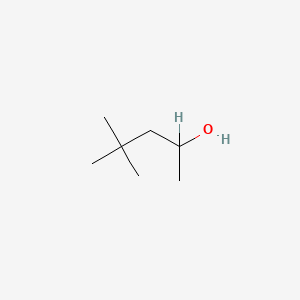4,4-Dimethyl-2-pentanol
CAS No.: 6144-93-0
Cat. No.: VC3766888
Molecular Formula: C7H16O
Molecular Weight: 116.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6144-93-0 |
|---|---|
| Molecular Formula | C7H16O |
| Molecular Weight | 116.2 g/mol |
| IUPAC Name | 4,4-dimethylpentan-2-ol |
| Standard InChI | InChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3 |
| Standard InChI Key | OIBKGNPMOMMSSI-UHFFFAOYSA-N |
| SMILES | CC(CC(C)(C)C)O |
| Canonical SMILES | CC(CC(C)(C)C)O |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
4,4-Dimethyl-2-pentanol, systematically named 4,4-dimethylpentan-2-ol, features a hydroxyl group at the second carbon and two methyl groups at the fourth carbon. The molecular structure introduces significant steric hindrance, which reduces reaction rates in nucleophilic substitutions compared to linear alcohols.
Molecular Formula: C₇H₁₆O
Molecular Weight: 116.20 g/mol
Canonical SMILES: CC(CC(C)(C)C)O
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy distinguishes this compound from isomers like 2,4-dimethyl-2-pentanol. The hydroxyl proton appears at δ 1.5 ppm in ¹H NMR, while methyl groups adjacent to the alcohol moiety show characteristic splitting patterns. Infrared spectroscopy reveals O-H stretching vibrations at 3200–3600 cm⁻¹ and C-O absorption near 1050–1150 cm⁻¹.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary methods dominate laboratory synthesis:
-
Reduction of 4,4-Dimethyl-2-pentanone: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ketone to the alcohol with 70–85% yield.
-
Hydration of 4,4-Dimethyl-1-pentene: Acid-catalyzed hydration (H₂SO₄, H₂O) proceeds via Markovnikov addition, though steric effects limit efficiency.
Industrial Manufacturing
Catalytic hydrogenation using palladium on carbon (Pd/C) under high-pressure H₂ (5–10 atm) converts 4,4-dimethyl-2-pentanone to the alcohol at scale. Continuous-flow reactors optimize throughput, achieving >90% purity post-distillation.
Table 1: Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Reduction Yield | 70–85% | |
| Hydrogenation Pressure | 5–10 atm | |
| Purity Post-Distillation | >90% |
Chemical Reactivity and Reaction Mechanisms
Oxidation Pathways
Oxidation with chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) yields 4,4-dimethyl-2-pentanone. Steric hindrance from methyl groups suppresses over-oxidation to carboxylic acids, a common issue with linear alcohols.
Mechanism:
-
Protonation of the hydroxyl group.
-
Formation of a chromate ester intermediate.
-
Elimination of Cr(IV) species to produce the ketone.
Substitution Reactions
Thionyl chloride (SOCl₂) converts the alcohol to 4,4-dimethyl-2-chloropentane under anhydrous conditions. The reaction proceeds via a chlorosulfite intermediate, with SO₂ and HCl as byproducts.
Table 2: Substitution Reaction Metrics
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 2–4 hours | |
| Product Purity | >90% |
Physicochemical Properties
Thermochemical Data
Gas-phase proton affinity studies reveal the following energetics:
-
ΔrH° (Enthalpy): 1553 ± 8.4 kJ/mol
-
ΔrG° (Free Energy): 1525 ± 8.8 kJ/mol
Solubility and Partitioning
Aqueous solubility ranges from 0.98 to 1.22 g/100 g at 303 K, with discrepancies attributed to methodological variations in gravimetric versus volumetric analyses. The octanol-water partition coefficient (log P) is estimated at 2.1, indicating moderate hydrophobicity.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound serves as a precursor in synthesizing neopentyl derivatives, which are valuable in agrochemical and pharmaceutical manufacturing. Its steric bulk stabilizes transition states in asymmetric catalysis.
Solvent in Specialty Chemistry
4,4-Dimethyl-2-pentanol’s low polarity and high boiling point (176–178°C) make it suitable for reactions requiring aprotic conditions, such as Grignard reagent preparation.
Comparative Analysis with Structural Analogs
2-Methyl-2-butanol vs. 4,4-Dimethyl-2-pentanol
While both are tertiary alcohols, 2-methyl-2-butanol’s compact structure permits faster oxidation rates (k = 0.15 M⁻¹s⁻¹ vs. 0.08 M⁻¹s⁻¹ for 4,4-dimethyl-2-pentanol).
3,3-Dimethyl-2-butanol
The positional isomer exhibits higher aqueous solubility (2.3 g/100 g at 298 K) due to reduced branching near the hydroxyl group.
Future Research Directions
Atmospheric Degradation Kinetics
Mechanistic studies on OH- radical reactions in smog chambers could elucidate environmental persistence. Isotopic labeling (e.g., deuterated analogs) may track degradation pathways.
Biocatalytic Applications
Screening microbial oxidoreductases for enantioselective transformations of 4,4-dimethyl-2-pentanol could enable sustainable production of chiral intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume